molecular formula C9H10N2 B3356274 3,5-Dimethylimidazo[1,5-a]pyridine CAS No. 6558-65-2

3,5-Dimethylimidazo[1,5-a]pyridine

Cat. No.: B3356274
CAS No.: 6558-65-2
M. Wt: 146.19 g/mol
InChI Key: RIGQVWJROKXEOP-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazo[1,5-a]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound is part of a pharmacologically important class of structures known to exhibit a broad spectrum of useful biological activities. Research indicates that the imidazo[1,5-a]pyridine core is a key pharmacophore for developing novel cysteine protease inhibitors . These inhibitors are a promising therapeutic strategy for various diseases, as cysteine proteases are critical to the life cycle and pathogenicity of many microorganisms . Derivatives of this scaffold have demonstrated potent antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with studies reporting promising MIC50 values . The mechanism of action for these compounds involves binding to the active site of cysteine proteases, such as papain, in a manner that is often hydrophobic and entropically driven, effectively inhibiting the enzyme's activity . Beyond its application in infectious disease research, the imidazo[1,5-a]pyridine structure is also found in compounds with reported anxiolytic, hypnotic, and antiviral properties, highlighting its utility as a privileged structure in bioisosteric replacement strategies . The specific substitution pattern of the 3,5-dimethyl groups on the imidazo[1,5-a]pyridine ring system is designed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for constructing diverse compound libraries for high-throughput screening and lead optimization. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-9-6-10-8(2)11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGQVWJROKXEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569007
Record name 3,5-Dimethylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-65-2
Record name 3,5-Dimethylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 1,5 a Pyridine Derivatives, Including 3,5 Dimethylimidazo 1,5 a Pyridine

Cyclization and Annulation Strategies

The formation of the imidazo[1,5-a]pyridine (B1214698) ring system is predominantly achieved through cyclization and annulation reactions. These strategies involve the formation of one or more new bonds to close the five-membered imidazole (B134444) ring onto the pyridine (B92270) scaffold.

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient and atom-economical route to imidazo[1,5-a]pyridines by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. scirp.org

A notable one-pot, three-component condensation reaction involves the use of aromatic aldehydes and dipyridil ketone with ammonium (B1175870) acetate. scirp.org This method, particularly when conducted under microwave irradiation in the presence of a catalyst like lithium chloride, provides good yields of the desired imidazo[1,5-a]pyridine products. scirp.org Another efficient one-pot method involves the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which proceeds smoothly in the presence of sodium acetate. rsc.org This transition-metal-free approach is operationally simple and has been successfully applied on a gram scale. rsc.org

Furthermore, a one-pot, two-step protocol for synthesizing 3-substituted imidazo[1,2-a]pyridines has been developed using 2-aminopyridines and 2-arylacetaldehydes in the presence of N-iodosuccinimide (NIS) at room temperature. acs.org The proposed mechanism involves the initial formation of an enamine, followed by reaction with NIS, cyclization, and deprotonation. acs.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like imidazo[1,5-a]pyridines from three or more starting materials in a single step. organic-chemistry.org These reactions are highly convergent and allow for the rapid generation of molecular diversity.

An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions under mild conditions with high yields. organic-chemistry.org This method allows for the incorporation of a wide range of functional groups and even chiral substituents. organic-chemistry.org The resulting imidazo[1,5-a]pyridinium salts are valuable precursors for N-heterocyclic carbenes (NHCs). organic-chemistry.org

Another example is the three-component reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) or allenoates. acs.org This reaction proceeds through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to afford fully substituted furan (B31954) derivatives. acs.org

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is another versatile MCR used for the synthesis of imidazo[1,2-a]pyridines, a related isomer class. mdpi.com This reaction typically involves an aldehyde or ketone, an amidine, and an isocyanide. mdpi.com

Electrophilic Activation in Cyclization Reactions

Electrophilic activation of a precursor molecule is a key strategy to facilitate the intramolecular cyclization leading to the imidazo[1,5-a]pyridine ring. This often involves the in-situ generation of a reactive electrophilic species that is then trapped by a nucleophilic portion of the molecule.

A novel synthetic approach utilizes the electrophilic properties of nitroalkanes activated by polyphosphoric acid (PPA). nih.govbeilstein-journals.org In this method, 2-picolylamines undergo cyclization with nitroalkanes that have been electrophilically activated by PPA in the presence of phosphorous acid. nih.govbeilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitroalkane to form an amidinium species, which then undergoes a 5-exo-trig cyclization. nih.gov

Another strategy involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethylating reagent to yield imidazo-fused N-heterocycles. organic-chemistry.org Alternatively, a two-step synthesis from heterocyclic benzyl (B1604629) halides using trifluoroacetamide (B147638) proceeds via alkylation followed by dehydrative cyclization. organic-chemistry.org

Metal-Free Synthetic Pathways

The development of metal-free synthetic methods is of great interest due to the reduced cost, lower toxicity, and more environmentally friendly nature of these processes. rsc.orgnih.gov Several metal-free approaches for the synthesis of imidazo[1,5-a]pyridines have been reported.

One such method employs elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines. rsc.org This reaction proceeds without the need for metal catalysts or peroxides and demonstrates a broad substrate scope and operational simplicity. rsc.org Another metal-free approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst. organic-chemistry.org

Furthermore, a transition-metal-free sp³ C–H amination has been established using molecular iodine to promote the reaction between 2-pyridyl ketones and alkylamines. rsc.org A recently developed metal-free method involves the C(sp²)–H functionalization of imidazo[1,5-a]pyridines with formaldehyde, which acts as both a carbon source for methylene (B1212753) insertion and as a solvent, to produce bis(3-arylimidazo[1,5-a]pyridin-3-yl)methanes. nih.govacs.org

Building Blocks and Precursors in Synthesis

The synthesis of imidazo[1,5-a]pyridines relies on a variety of readily available building blocks and precursors. The choice of precursor dictates the substitution pattern of the final heterocyclic product.

A common and crucial precursor is 2-(aminomethyl)pyridine (also known as 2-picolylamine) and its derivatives. nih.govbeilstein-journals.org This nucleophilic precursor is often condensed with various electrophilic partners to form the imidazole ring. nih.govbeilstein-journals.org

Other key precursors include:

2-Pyridyl ketones and 2-picolinaldehydes : These compounds are frequently used in reactions with amines. For instance, the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) affords 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, substituted picolinaldehydes are used in three-component reactions with amines and formaldehyde. organic-chemistry.org

Nitroalkanes : These serve as electrophilic partners in cyclization reactions with 2-(aminomethyl)pyridines when activated by agents like polyphosphoric acid. nih.govbeilstein-journals.org

Carboxylic acids and their derivatives : Acyl chlorides, anhydrides, and esters are classic electrophilic components used in cyclocondensation reactions with 2-(aminomethyl)pyridine precursors. nih.govbeilstein-journals.org

Pyridotriazoles : These can undergo denitrogenative transannulation with nitriles to form the imidazo[1,5-a]pyridine ring system. organic-chemistry.org

2-Pyridyl acetates : These can be used in elemental sulfur-mediated oxidative cyclization with amines. rsc.org

Table 1: Key Precursors and their Resulting Imidazo[1,5-a]pyridine Structures

Precursor 1 (Pyridine-based)Precursor 2 (and others)Resulting StructureReference
2-(Aminomethyl)pyridineNitroalkanes (activated)Substituted Imidazo[1,5-a]pyridines nih.govbeilstein-journals.org
2-Pyridyl KetonesAlkylamines1,3-Disubstituted Imidazo[1,5-a]pyridines rsc.org
PicolinaldehydesAmines, FormaldehydeImidazo[1,5-a]pyridinium ions organic-chemistry.org
PyridotriazolesNitrilesSubstituted Imidazo[1,5-a]pyridines organic-chemistry.org
2-Pyridyl AcetatesAminesSubstituted Imidazo[1,5-a]pyridines rsc.org

Regioselectivity and Stereoselectivity in Ring Formation

Regioselectivity is a critical consideration in the synthesis of substituted imidazo[1,5-a]pyridines, particularly when using unsymmetrical precursors, as it determines the position of substituents on the final heterocyclic ring.

In the synthesis of pyrazolo[1,5-a]pyridines, a related class of heterocycles, the amination of a pyridine followed by a 1,3-dipolar cycloaddition with an alkyne can lead to a mixture of regioisomers if the starting N-amino-pyridinium salt is asymmetric. acs.org However, a serendipitous discovery led to a protocol for the regioselective formation of imidazo[1,5-a]pyridines from a common intermediate, highlighting the ability to control the reaction outcome towards a specific isomer. acs.orgacs.org This method provides a simple, regioselective route to complex and valuable heterocycles that are otherwise difficult to access. acs.org

While the provided literature does not extensively detail stereoselectivity in the synthesis of 3,5-dimethylimidazo[1,5-a]pyridine itself, the principles of stereocontrol are relevant when chiral precursors are used. For instance, in the three-component synthesis of imidazo[1,5-a]pyridinium ions, the use of amino acid-derived amines allows for the retention of chirality in the final product. organic-chemistry.org The formation of a stable pre-reaction complex, as studied in the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde, can also influence the reaction pathway and, consequently, the regioselectivity of the cyclization. nih.govresearchgate.net

The development of methods that offer high regioselectivity is crucial for accessing specific isomers of imidazo[1,5-a]pyridines for applications in medicinal chemistry and materials science. acs.orgacs.org

Reaction Mechanisms and Chemical Transformations of Imidazo 1,5 a Pyridine Systems

Investigation of Fundamental Reaction Pathways

The construction of the imidazo[1,5-a]pyridine (B1214698) ring system can be achieved through several fundamental reaction pathways, often utilizing readily available starting materials. rsc.org

One prominent pathway involves the reaction of 2-(aminomethyl)pyridine precursors with various electrophiles. A notable example is the cyclocondensation with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.orgnih.gov This method, while sometimes requiring harsh conditions, provides a direct route to the imidazo[1,5-a]pyridine core. beilstein-journals.org

Transition-metal-free approaches have also been established. For instance, molecular iodine can mediate the oxidative annulation of 2-pyridyl ketones and alkylamines, proceeding via an sp³ C-H amination. rsc.org Another metal-free method involves a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O. organic-chemistry.org

Copper-catalyzed reactions are particularly prevalent. These include the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant. beilstein-journals.org Another copper-catalyzed method is the aerobic oxidative amination of C(sp³)–H bonds, reacting pyridyl esters with benzylamines. beilstein-journals.org

A distinct approach is the Ritter-type reaction, which utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH) to react pyridinylmethanol with nitriles. acs.org This method proceeds through the generation of a benzylic carbocation. acs.org

Electrochemical methods offer a modern alternative for synthesizing derivatives like 1-cyano-imidazo[1,5-a]pyridines. rsc.org This technique employs ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a source of the cyanide group in a cascade process involving the in-situ formed imine from pyridine-2-carboxaldehyde and an amine. rsc.org

The inherent reactivity of the imidazo[1,5-a]pyridine nucleus itself shows that it undergoes electrophilic substitution. Reactions with electrophiles like ninhydrin (B49086) demonstrate that substitution occurs preferentially at the C-1 and C-3 positions. researchgate.net

Elucidation of Key Reaction Intermediates

The mechanisms for forming the imidazo[1,5-a]pyridine ring involve several key transient species.

In the cyclization of 2-(aminomethyl)pyridine with activated nitroalkanes, the proposed mechanism begins with the nucleophilic attack of the amine on the activated nitroalkane. beilstein-journals.orgnih.gov This initially forms an amidinium species . This intermediate is perfectly primed for a subsequent 5-exo-trig cyclization onto the pyridine (B92270) ring's "masked imine" moiety. beilstein-journals.org This cyclization generates a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion , which, after deprotonation and elimination, rearomatizes to the final product. beilstein-journals.orgnih.gov

The Ritter-type reaction pathway also proceeds through distinct intermediates. acs.org The reaction is initiated by the catalyst system (Bi(OTf)₃/p-TsOH) activating a benzylic alcohol to form a benzylic carbocation . acs.org This electrophilic species is then attacked by the nitrile nucleophile, leading to a nitrilium ion intermediate . acs.org The final ring closure occurs when this nitrilium ion undergoes an intramolecular cyclization with the pyridine ring. acs.org

In copper-catalyzed oxidative amination reactions, the mechanism is thought to involve the oxidation of a benzylamine (B48309) intermediate. beilstein-journals.org For example, the reaction between a pyridyl ester and benzylamine likely proceeds through an intermediate formed after initial condensation. This undergoes oxidative dehydrogenation to form a transient species which then undergoes intramolecular amination and a final rearrangement to yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org Similarly, dehydrogenative coupling reactions using ruthenium catalysts are believed to proceed via the formation of aldehyde and imine intermediates . researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization is the pivotal step in most synthetic routes to imidazo[1,5-a]pyridines.

A classic and effective strategy is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. acs.org This reaction involves the formation of an imine from the starting materials, followed by an intramolecular cyclization that constructs the five-membered imidazole (B134444) ring fused to the pyridine. acs.org

The cyclization of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes provides a clear example of an intramolecular cyclization mechanism. beilstein-journals.org The key step is the 5-exo-trig cyclization of the amidinium intermediate, where the newly formed C-N bond creates the dihydroimidazo[1,5-a]pyridinium system. beilstein-journals.orgnih.gov This is followed by a rearrangement (deprotonation and elimination) to achieve the final aromatic structure. beilstein-journals.org

In the Ritter-type synthesis, the intramolecular cyclization occurs when the nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion intermediate. acs.org This is followed by a rearomatization step to furnish the stable heterocyclic product. acs.org

Copper-catalyzed oxidative amination reactions also culminate in an intramolecular cyclization. beilstein-journals.org After the initial intermolecular C-N bond formation and subsequent oxidation, an intramolecular C-N bond is formed through the attack of a nitrogen atom onto an imine or a related species, followed by a final oxidative dehydrogenation and rearrangement to give the aromatic product. beilstein-journals.org

Summary of Intramolecular Cyclization Strategies
Reaction NameKey PrecursorsCatalyst/ReagentKey Mechanistic StepReference
Decarboxylative Cyclizationα-Amino Acids, 2-BenzoylpyridinesCopper/IodineIntramolecular cyclization following imine formation acs.org
Nitroalkane Annulation2-(Aminomethyl)pyridines, NitroalkanesPolyphosphoric Acid (PPA)5-exo-trig cyclization of an amidinium intermediate beilstein-journals.orgnih.gov
Ritter-Type ReactionPyridinylmethanol, NitrilesBi(OTf)₃ / p-TsOHIntramolecular attack of pyridine N on a nitrilium ion acs.org
Oxidative AminationPyridyl Esters, BenzylaminesCopperIntramolecular amination followed by rearrangement beilstein-journals.org

Oxidative Coupling Reactions in Imidazo[1,5-a]pyridine Synthesis

Oxidative coupling reactions are a powerful tool for constructing the imidazo[1,5-a]pyridine ring system, often providing high atom economy by utilizing simple precursors and common oxidants like molecular oxygen.

A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine exemplifies this approach. organic-chemistry.org The process involves condensation, amination, and an oxidative dehydrogenation process, using clean molecular oxygen as the terminal oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, copper(I) catalysis can achieve a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination, again using oxygen as the sole oxidant. organic-chemistry.org

Iodine-mediated synthesis provides a metal-free alternative for oxidative cyclization. The reaction between 2-pyridyl ketones and alkylamines uses molecular iodine to effect an sp³ C-H amination and subsequent annulation. rsc.org Another iodine-promoted reaction enables the synthesis of 3-sulfenylimidazo[1,5-a]pyridines through a one-pot C-S bond formation and cyclization process. mdpi.com

A metal-free dual oxidative amination of C(sp³)-H bonds has been developed that proceeds under ambient conditions. organic-chemistry.org This reaction involves two distinct oxidative C-N couplings and one oxidative dehydrogenation step, removing a total of six hydrogen atoms to form the aromatic product. organic-chemistry.org

Examples of Oxidative Coupling Reactions for Imidazo[1,5-a]pyridine Synthesis
Catalyst/MediatorReactantsOxidantReaction TypeReference
Copper(II)Pyridine Ketone, BenzylamineO₂Tandem Condensation-Amination-Oxidative Dehydrogenation organic-chemistry.org
Iodine (I₂)2-Pyridyl Ketones, AlkylaminesI₂ (acts as mediator)sp³ C-H Amination/Annulation rsc.org
None (Metal-free)(Unspecified C-H containing precursors)(Unspecified)Sequential Dual Oxidative Amination organic-chemistry.org
Iodine (I₂)2-(Pyridin-2-yl)acetophenones, Amines, ThiolsI₂ (acts as mediator)One-pot C-S bond formation/Cyclization mdpi.com
Copper(I)N-heteroaryl aldehydes/ketones, AlkylaminesO₂Transannulation via C(sp³)-H amination organic-chemistry.org

Coordination Chemistry of Imidazo 1,5 a Pyridine As Ligands

Ligand Design and Structural Motifs (e.g., Bidentate, Tridentate, Tetradentate)

The versatility of the imidazo[1,5-a]pyridine (B1214698) framework allows for the design of ligands with varying denticity, enabling the formation of complexes with specific geometries and coordination numbers. mdpi.com By introducing appropriate substituents, this heterocyclic system can be engineered to act as bidentate, tridentate, or even tetradentate ligands. mdpi.com

Bidentate Ligands: A common and well-established motif involves the substitution of the imidazo[1,5-a]pyridine core with a pendant pyridine (B92270) group, creating an N,N-bidentate ligand. nih.gov This design is analogous to the widely used 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) ligands. researchgate.netcapes.gov.br Another bidentate motif is the N,O-chelating system, which can be achieved by introducing a substituent capable of coordinating through an oxygen atom. nih.govmdpi.com

Tridentate and Tetradentate Ligands: More complex ligand architectures can be constructed to achieve higher coordination numbers. By strategically placing multiple coordinating groups on the imidazo[1,5-a]pyridine scaffold, tridentate and tetradentate ligands can be synthesized. mdpi.com These multitopic ligands offer greater control over the geometry and stability of the resulting metal complexes. nih.gov The design of such ligands is crucial for creating specific coordination environments around the metal center. nih.govmdpi.com

The ability to easily synthesize and modify imidazo[1,5-a]pyridine derivatives through various synthetic methodologies, including one-pot approaches, makes them highly attractive for creating a wide array of ligand structures. nih.govorganic-chemistry.orgrsc.orgresearchgate.net This synthetic accessibility allows for the fine-tuning of ligand properties to suit specific applications in coordination chemistry. nih.gov

Complexation with Transition Metals (e.g., Zn(II), Cu(I/II), Ir(III), Ni(II), Co(II), Pd, Ag(I), Au(I), Rh(I))

Imidazo[1,5-a]pyridine-based ligands have been successfully employed to form stable complexes with a wide range of transition metals. The coordination chemistry of these ligands has been explored with metals such as zinc(II), copper(I/II), iridium(III), nickel(II), cobalt(II), palladium, silver(I), gold(I), and rhodium(I). nih.govresearchgate.netcapes.gov.brincemc.ro

The coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine to various metal centers has been extensively studied, demonstrating its versatility as a ligand with electronic properties similar to classic ligands like 2,2'-bipyridine and 1,10-phenanthroline. researchgate.netcapes.gov.br

Here are some examples of transition metal complexes with imidazo[1,5-a]pyridine ligands:

Zinc(II) Complexes: Zn(II) coordination polymers have been synthesized using ditopic imidazo[1,5-a]pyridine ligands, showcasing their potential in constructing extended structures. nih.govresearchgate.net

Copper(I) and Copper(II) Complexes: Imidazo[1,5-a]pyridine ligands can stabilize copper(I), as seen in the formation of complexes like [Cu(PPh3)2(Py-indz)]BF4. researchgate.net Coordination polymers derived from imidazo[1,5-a]pyridine have also been shown to detect Cu2+ ions. mdpi.com

Nickel(II) Complexes: Paramagnetic nickel(II) complexes such as [Ni(S2X)2(Py-indz)] and [Ni(acac)2(Py-indz)] have been prepared and characterized. researchgate.netcapes.gov.br

Silver(I) and Gold(I) Complexes: A series of Ag(I) and Au(I) complexes derived from imidazo[1,5-a]pyridin-3-ylidenes have been synthesized and characterized. incemc.ro

Rhodium(I) Complexes: Rhodium(I) mono- and bis-carbene complexes have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes. researchgate.net

The ability of imidazo[1,5-a]pyridines to coordinate with a diverse array of transition metals highlights their importance and potential for creating novel coordination compounds with interesting magnetic, optical, and catalytic properties. researchgate.netcapes.gov.brresearchgate.net

Imidazo[1,5-a]pyridin-Derived N-Heterocyclic Carbenes (NHCs) as Ligands

Imidazo[1,5-a]pyridines serve as precursors to a class of N-heterocyclic carbenes (NHCs) known as imidazo[1,5-a]pyridin-3-ylidenes (ImPy). mdpi.com These NHCs have emerged as versatile and valuable ligands in coordination chemistry and homogeneous catalysis. incemc.ro

The synthesis of these NHCs typically involves the preparation of the corresponding imidazolium (B1220033) salts, which are then deprotonated to generate the free carbene. incemc.ro This carbene can then be coordinated to a metal center. incemc.ro For instance, Au(I) and Ag(I) complexes of imidazo[1,5-a]pyridin-3-ylidenes have been synthesized from the corresponding imidazolium salts. incemc.ro

A key feature of imidazo[1,5-a]pyridin-3-ylidene ligands is their rigid bicyclic structure. mdpi.com This rigidity can influence the stability and catalytic activity of the resulting metal complexes. mdpi.com Furthermore, substituents can be introduced at various positions on the imidazo[1,5-a]pyridine backbone, allowing for the fine-tuning of the electronic and steric properties of the NHC ligand. rsc.org

Bidentate NHC ligands based on the imidazo[1,5-a]pyridine scaffold have also been developed. mdpi.com For example, a pyridine group can be attached at the C(5) position of the ImPy ring, creating a C,N-bidentate ligand. mdpi.com These chelating ligands can form more stable complexes due to the chelate effect and have been used in catalytic applications. mdpi.com

The electronic properties of imidazo[1,5-a]pyridin-3-ylidene ligands have been investigated, revealing that they can act as strong π-accepting ligands. rsc.org This characteristic distinguishes them from many conventional NHCs and opens up possibilities for their use in a wider range of catalytic transformations. rsc.org

Formation of Coordination Complexes and Polymers

Imidazo[1,5-a]pyridine-based ligands have demonstrated a strong propensity for forming both discrete coordination complexes and extended coordination polymers. nih.govmdpi.com The structural diversity of these ligands, particularly their ability to act as multitopic linkers, allows for the construction of a wide array of coordination architectures. nih.gov

Coordination Complexes:

The reaction of imidazo[1,5-a]pyridine derivatives with various metal salts leads to the formation of well-defined coordination complexes. researchgate.netcapes.gov.br The geometry of these complexes is dictated by the nature of the metal ion, the denticity of the ligand, and the presence of other ancillary ligands. For example, the bidentate ligand 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) has been shown to form octahedral and pentacoordinate complexes with various transition metals. researchgate.netcapes.gov.br

Coordination Polymers:

Ditopic imidazo[1,5-a]pyridine ligands, which possess two distinct coordination sites, are particularly well-suited for the construction of coordination polymers (CPs). nih.gov These ligands can bridge metal centers to form one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) networks. nih.govresearchgate.net

A recent study demonstrated the synthesis of new 1D and 2D Zn(II) coordination polymers using a linear ditopic imidazo[1,5-a]pyridine derivative in conjunction with dicarboxylic acid linkers. nih.govresearchgate.net In these structures, the imidazo[1,5-a]pyridine ligand can act either as a propagator, extending the dimensionality of the polymer, or as an ancillary ligand that caps (B75204) the coordination sphere of the metal ion. nih.gov

The ability to form both discrete complexes and extended polymers underscores the versatility of imidazo[1,5-a]pyridine ligands in crystal engineering and the design of functional materials. nih.govmdpi.com

Electronic and Steric Properties of Imidazo[1,5-a]pyridine Ligands

The coordination behavior and the properties of the resulting metal complexes are significantly influenced by the electronic and steric characteristics of the imidazo[1,5-a]pyridine ligands. mdpi.comrsc.org These properties can be systematically tuned by introducing different substituents onto the heterocyclic framework. rsc.org

Electronic Properties:

Imidazo[1,5-a]pyridine-based ligands are generally considered to be strong σ-donors due to the presence of the nitrogen lone pairs. mdpi.com This strong electron-donating ability makes them effective ligands for a variety of metal ions. mdpi.com

In the case of imidazo[1,5-a]pyridin-3-ylidene (ImPy) N-heterocyclic carbene ligands, the electronic character can be further modulated. rsc.org Studies have shown that these NHCs can exhibit significant π-accepting character, which is not typical for conventional NHCs. rsc.org This π-acidity arises from a hybrid accepting orbital composed of the vacant p-orbital of the carbene carbon and a π* orbital of the pyridine ring. rsc.org The extent of this π-acceptance can be influenced by the nature of the substituents on the imidazo[1,s-a]pyridine backbone. rsc.org

The electronic nature of the ligand can be probed using various spectroscopic techniques, such as the analysis of the CO stretching frequencies in metal carbonyl complexes. rsc.org For instance, in Rh(NHC)(CO)2Cl complexes, the IR stretching frequency of the trans-carbonyl moiety is higher for ImPy ligands compared to conventional NHCs, indicating stronger π-acceptance. rsc.org

Steric Properties:

The steric environment around the metal center can be controlled by the size and position of the substituents on the imidazo[1,5-a]pyridine ligand. acs.org The introduction of bulky groups can influence the coordination geometry, the stability of the complex, and the accessibility of the metal center for substrate binding in catalytic applications. acs.org For example, sterically hindered imidazo[1,5-a]pyrid-3-ilydene ligands have shown good catalytic activity in the oxidative esterification of aldehydes. researchgate.net

The rigid bicyclic structure of the imidazo[1,5-a]pyridine core itself imposes a certain degree of steric constraint. mdpi.com This inherent rigidity can be advantageous in creating well-defined and stable catalytic active sites. mdpi.com

The interplay between the electronic and steric properties of imidazo[1,5-a]pyridine ligands is a crucial aspect of their design and application in coordination chemistry. nih.gov By carefully selecting substituents, it is possible to fine-tune these properties to achieve desired outcomes in areas such as catalysis, materials science, and biological applications. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of Imidazo 1,5 a Pyridine

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict molecular behavior by solving the Schrödinger equation. For the imidazo[1,5-a]pyridine (B1214698) system, DFT is a widely used method that provides a good balance between computational cost and accuracy.

Molecular Geometry and Electronic Structure Optimization

Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For imidazo[1,5-a]pyridine derivatives, these calculations confirm a nearly planar bicyclic core structure. google.com The five-membered imidazole (B134444) and six-membered pyridine (B92270) rings are fused, and their degree of planarity can be measured by the dihedral angles between them, which are typically very small, indicating a high degree of coplanarity. google.com

The introduction of substituents, such as the two methyl groups in 3,5-Dimethylimidazo[1,5-a]pyridine, can induce minor distortions in the ring geometry. The bond lengths and angles around the substitution sites will be altered compared to the parent compound due to the electronic and steric influence of the methyl groups. DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are effective in predicting these subtle structural changes.

Table 1: Representative Optimized Geometrical Parameters for an Imidazo[1,5-a]pyridine Core This table presents typical bond lengths and angles for the core structure, derived from computational studies of related derivatives. Specific values for this compound would require a dedicated computational study.

ParameterTypical Calculated Value
N1-C2 Bond Length~1.38 Å
C2-N3 Bond Length~1.32 Å
C5-C6 Bond Length~1.40 Å
N4-C5 Bond Length~1.37 Å
C8a-N1 Bond Length~1.39 Å
C2-N1-C8a Angle~108°
N1-C2-N3 Angle~111°
C5-N4-C8a Angle~118°

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In imidazo[1,5-a]pyridine systems, the HOMO is typically delocalized across the entire fused ring system, particularly on the electron-rich imidazole moiety. The LUMO is also generally distributed over the bicyclic core. The substitution pattern significantly influences the energies of these orbitals. Electron-donating groups, like methyl groups, are expected to raise the energy of the HOMO, which can make the molecule more susceptible to electrophilic attack. This generally leads to a smaller HOMO-LUMO gap, which can be correlated with changes in the molecule's UV-Vis absorption spectrum.

Table 2: Calculated Frontier Orbital Energies for a Representative Imidazo[1,5-a]pyridine Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.0 to -6.0
LUMO-1.5 to -2.5
HOMO-LUMO Gap3.0 to 3.5

Note: These values are illustrative and can vary based on the specific derivative and the level of theory used in the calculation.

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For the imidazo[1,5-a]pyridine scaffold, the most negative potential is typically located around the nitrogen atom of the pyridine ring (N4), making it a likely site for protonation. The distribution of the electrostatic potential across the rest of the molecule is influenced by its substituents. The electron-donating methyl groups in this compound would increase the electron density on the ring system, particularly at the positions of substitution.

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. These simulations are achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations can also predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. These predictions are highly valuable for confirming molecular structures and for assigning signals in experimental NMR spectra.

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. The electron-donating methyl groups would shield nearby protons and carbons, causing their signals to appear at a higher field (lower ppm) in the NMR spectrum compared to the unsubstituted parent compound. Comparing calculated shifts with experimental data provides a powerful method for structural verification.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial in determining the supramolecular chemistry and solid-state packing of molecules. For aromatic systems like imidazo[1,5-a]pyridine, π-π stacking interactions are particularly important. These occur when the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. google.com

Computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. google.com In the solid state, imidazo[1,5-a]pyridine derivatives often arrange in stacked structures. google.com The presence of methyl groups on the aromatic core of this compound would influence the geometry and strength of these π-stacking interactions due to steric hindrance and modified electronic distribution. Additionally, C-H···π interactions, a type of weak hydrogen bond, are also likely to play a role in the crystal packing.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dimethylimidazo[1,5-a]pyridine in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electron density and the anisotropic effects of the fused ring system. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings typically resonate in the downfield region, while the methyl protons appear in the upfield region. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the proton network.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the aromatic rings appear at lower field compared to the methyl group carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,5-a]pyridine (B1214698) Derivatives

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-~138-140
C3~7.5-7.8~115-120
C5-CH₃~2.4-2.6~18-20
C7~7.0-7.3~120-125
C8~8.0-8.3~128-132
3-CH₃~2.3-2.5~15-17

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the imidazo[1,5-a]pyridine derivative.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. Key absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations provide further structural information and are typically found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum. For instance, the symmetric stretching vibrations of non-polar bonds often produce strong Raman signals. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of experimental vibrational frequencies. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N/C=C Ring Stretch1400 - 1650
C-H In-plane Bend1000 - 1300
C-H Out-of-plane Bend700 - 900

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For this compound, common fragmentation pathways may involve the loss of a methyl group or cleavage of the fused ring system. mdpi.com

Soft Ionization Techniques (FAB-MS, ESI-MS): Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are "soft" ionization techniques that cause less fragmentation than EI. These methods are particularly useful for confirming the molecular weight of the compound, as they typically produce an abundant protonated molecule [M+H]⁺ or other adduct ions.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. nih.gov

Tandem Mass Spectrometry (MS/MS): Techniques like LC/ESI-MS/MS involve the separation of the compound by liquid chromatography followed by two stages of mass analysis. In the first stage, the precursor ion (e.g., [M+H]⁺) is selected, and in the second stage, it is fragmented to produce a product ion spectrum. This provides detailed structural information and is highly specific for the analysis of the compound in complex mixtures.

Single-Crystal X-ray Diffraction for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu This technique provides accurate bond lengths, bond angles, and intermolecular interactions of this compound.

The process involves growing a suitable single crystal of the compound and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. carleton.edu By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. ub.edu

For substituted imidazo[1,5-a]pyridines, X-ray diffraction studies have confirmed the planar nature of the fused ring system and have provided detailed information about the conformation of substituents. lew.roresearchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Table 3: Illustrative Crystallographic Parameters for an Imidazo[1,5-a]pyridine Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~15.5
β (°)~95
Volume (ų)~1400
Z4

Note: These are example values and will vary for different derivatives and crystal forms.

Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by one or more absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions within the conjugated aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents. libretexts.org

For instance, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The solvent polarity can also influence the position of the absorption bands. UV-Vis spectroscopy is a valuable tool for studying the electronic structure of this compound and its derivatives and for quantitative analysis. researchgate.netsielc.com

Synthetic Applications and Chemical Derivatization of Imidazo 1,5 a Pyridine Scaffolds

Utilization as Chemical Building Blocks in Organic Synthesis

The imidazo[1,5-a]pyridine (B1214698) framework is a pivotal building block for constructing larger, functional molecules. Its inherent reactivity allows for transformations that build upon the core structure. A notable application is in the synthesis of N-heterocyclic olefins (NHOs), a class of strong, neutral carbon-based donor ligands. The synthesis of these NHOs begins with the imidazo[1,5-a]pyridinium salt, which is deprotonated to form the target olefin. The substituents on the imidazo[1,5-a]pyridine core, such as those at the C5 position, are in close proximity to the highly polarized exocyclic carbon-carbon double bond of the NHO, allowing for fine-tuning of the molecule's steric and electronic properties.

Another key synthetic strategy involves the direct functionalization of the imidazo[1,5-a]pyridine ring through metal-free C-H activation. nih.gov For instance, 3-arylimidazo[1,5-a]pyridines can react with aldehydes, such as formaldehyde (B43269), which acts as both a solvent and a carbon source, to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine units. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction yields bis-imidazo[1,5-a]pyridines, demonstrating the utility of the parent heterocycle as a foundational unit for creating larger, bridged architectures. nih.gov This method is effective for a range of aryl- and heteroaryl-substituted imidazo[1,5-a]pyridines. nih.gov

Table 1: Examples of C-H Functionalization of Imidazo[1,5-a]pyridines

Starting Material Reagent Product Yield Reference
3-Phenylimidazo[1,5-a]pyridine Formaldehyde Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane Good nih.gov
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine Formaldehyde Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane 83% nih.gov
3-(Perfluorophenyl)imidazo[1,5-a]pyridine Formaldehyde Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane 79% nih.gov

Synthesis of Complex Polycyclic N-Heterocycles

The imidazo[1,5-a]pyridine scaffold serves as an excellent precursor for the synthesis of more complex, fused polycyclic N-heterocycles. This is powerfully illustrated in the chemistry of imidazo[1,5-a]pyridine-based N-heterocyclic olefins (NHOs). While C5-alkyl or C5-aryl substituted derivatives yield stable NHOs, the introduction of an alkenyl or alkynyl group at the C5 position triggers a spontaneous intramolecular cyclization.

This transformation proceeds via a 6-endo cyclization, leading to the formation of highly electron-rich, π-delocalized heterocycles known as imidazo[2,1,5-de]quinolizines. This unique cyclization strategy is compatible with a wide array of substitution patterns, providing access to a library of novel, redox-active polycyclic compounds. The resulting imidazo[2,1,5-de]quinolizine system features a 12π-electron/10-atom conjugated ring that exhibits partial antiaromatic character. These complex heterocycles have been shown to undergo low-potential one-electron oxidation to form stable, fluorescent radical cations.

Derivatization Strategies for Analytical Method Development

The development of new analytical methods often relies on the synthesis of novel probes, standards, and derivatizing agents with specific chemical and photophysical properties. While the imidazo[1,5-a]pyridine scaffold is a prime candidate for such derivatization, specific examples focusing on 3,5-dimethylimidazo[1,5-a]pyridine for analytical method development are not extensively detailed in the surveyed literature.

However, based on the known reactivity of the scaffold and general principles of analytical probe design, several strategies can be proposed. The C1 and C7 positions of the imidazo[1,5-a]pyridine ring are susceptible to electrophilic substitution, making them ideal sites for the introduction of functional groups that impart desirable analytical characteristics. For example, the attachment of a fluorophore or chromophore at these positions could yield novel fluorescent or colorimetric sensors for detecting specific analytes.

Furthermore, the synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethanes from imidazo[1,5-a]pyridines and aryl aldehydes yields compounds belonging to the triarylmethane family. nih.gov This class of compounds is known for its applications in developing leuco dyes and chemical or biological probes, suggesting a potential, albeit less explored, avenue for the analytical application of derivatized imidazo[1,5-a]pyridines. nih.gov

Development of Novel Organocatalysts and Ligands for Catalysis

The imidazo[1,5-a]pyridine framework has proven to be a privileged structure for the design of advanced ligands for transition metal catalysis. mdpi.com In particular, derivatives functionalized to act as N-heterocyclic carbenes (NHCs) have garnered significant attention. mdpi.com These imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands are rigid, sterically tunable, and strongly electron-donating, making them highly effective in stabilizing metal centers and promoting catalytic activity. mdpi.comnih.gov

The strategic placement of coordinating groups on the imidazo[1,5-a]pyridine backbone allows for the creation of potent bidentate and multidentate ligands. Key developments include:

L-Shaped Heterobidentate (N,C)-Ligands: By installing an amino group at the C5 position, a new class of L-shaped ligands has been designed. nih.gov The rigid imidazo[1,5-a]pyridine core locks the conformation, placing the hemilabile nitrogen donor in an ideal position to stabilize high-oxidation-state intermediates, such as in the oxidant-free Au(I)/Au(III) catalytic cycle for activating aryl halides. nih.gov

Pyridine-Chelated (C,N)-Bidentate Ligands: Attaching a pyridine (B92270) group at the C5 position of the ImPy scaffold creates a robust C,N-bidentate ligand. mdpi.com Nickel(II) complexes bearing these ligands have shown catalytic activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant process for carbon capture and utilization. mdpi.com

Chiral C/S Mixed Ligands: The synthesis of chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains has led to C/S mixed ligands. researchgate.net Palladium complexes of these ligands have been used in asymmetric allylic alkylations, achieving high enantioselectivity. researchgate.net

Bridged Bis-Imidazo[1,5-a]pyridines: Methylene-bridged bis-imidazo[1,5-a]pyridines, synthesized via C-H functionalization, have been demonstrated to act as effective ligands in copper-catalyzed reactions. nih.gov

Versatile Coordination: The parent scaffold, for example in 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, acts as a versatile ligand, forming stable complexes with a wide range of transition metals including Nickel (Ni), Manganese (Mn), Ruthenium (Ru), Copper (Cu), Rhenium (Re), and Molybdenum (Mo), showcasing its broad applicability in coordination chemistry. researchgate.net

Table 2: Imidazo[1,5-a]pyridine-Based Ligands in Catalysis

Ligand Type Metal Center Catalytic Application Reference
L-Shaped (N,C)-Bidentate NHC Gold (Au) Oxidative addition / Au(I)/Au(III) catalysis nih.gov
Pyridine-Chelated (C,N)-Bidentate NHC Nickel (Ni) Acrylate synthesis from ethylene and CO₂ mdpi.com
Chiral (C/S)-Mixed Ligand Palladium (Pd) Asymmetric allylic alkylation researchgate.net
Methylene-Bridged Bis-Imidazo[1,5-a]pyridine Copper (Cu) Amide synthesis nih.gov
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine Ni, Mn, Ru, Cu, Re, Mo General coordination complexes researchgate.net

Future Directions and Open Questions in Imidazo 1,5 a Pyridine Chemical Research

Innovations in Green and Sustainable Synthesis of Imidazo[1,5-a]pyridines

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For imidazo[1,5-a]pyridines, future research will likely focus on advancing green chemistry principles to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key Research Directions:

Catalyst-Free and Metal-Free Reactions: While many synthetic routes exist, some rely on toxic and corrosive catalysts. researchgate.net A significant area of innovation lies in the development of catalyst-free and metal-free reactions. acs.org For instance, iodine-mediated oxidative annulation presents a transition-metal-free method for synthesizing imidazo[1,5-a]pyridine (B1214698) derivatives in a one-pot process from readily available starting materials. rsc.org This approach is operationally simple and has been successfully carried out on a gram scale. rsc.org

Use of Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water or recyclable ionic liquids is a key trend. researchgate.net Research into ultrasound-assisted C-H functionalization in water for the synthesis of related imidazo-heterocycles highlights a promising, metal-catalyst-free approach with mild reaction conditions. organic-chemistry.org

One-Pot, Multi-Component Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable for their efficiency and reduced waste. An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed, featuring mild reaction conditions and high atom utilization. mdpi.com Future work will likely expand the scope and applicability of such multi-component reactions. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach. Biocatalytic processes, such as using α-amylase for the synthesis of related indole-based imidazo[1,2-a]pyridine (B132010) derivatives, demonstrate the potential for enzymatic catalysis in this field. researchgate.net

Exploration of Novel Reaction Pathways for Functionalization

The functionalization of the imidazo[1,5-a]pyridine core is crucial for tuning its chemical properties and biological activity. While various methods exist, the exploration of novel reaction pathways to introduce diverse substituents remains a significant area of research.

Key Research Directions:

Direct C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. rsc.org Future research will likely focus on developing new catalytic systems for the selective C-H functionalization of the imidazo[1,5-a]pyridine ring at various positions.

Ritter-Type Reactions: Novel approaches for synthesizing imidazo[1,5-a]pyridine analogs through intermolecular Ritter-type reactions are being explored. acs.org These methods utilize efficient catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) to generate a wide range of products in moderate to excellent yields. acs.org The proposed mechanism involves the generation of a benzylic carbocation, which is then attacked by a nitrile nucleophile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization. acs.org

Photocatalysis: Light-mediated reactions offer a green and efficient way to drive chemical transformations. The development of photocatalyzed reactions, such as the C-H nitrosylation of related imidazo[1,2-a]pyridine scaffolds, provides a pathway to novel derivatives under mild and safe conditions, with excellent functional group tolerance and site selectivity. organic-chemistry.org

Expansion of Coordination Chemistry Applications in Materials Science (non-biological)

The imidazo[1,5-a]pyridine scaffold, with its multiple nitrogen-based coordination sites, is a versatile ligand for the construction of coordination polymers and metal complexes with interesting properties for materials science. mdpi.com

Key Research Directions:

Novel Coordination Polymers: There is a growing interest in using imidazo[1,5-a]pyridine derivatives to assemble new coordination polymers. mdpi.com Recent work has demonstrated the synthesis and crystallization of new Zn(II)-based coordination polymers using a ditopic imidazo[1,5-a]pyridine derivative. mdpi.com These studies highlight the significant role of π-stacking interactions in the crystal packing of these materials, which can guide the future design of coordination networks. mdpi.com A future goal is to scale up the synthesis of these materials for bulk production. mdpi.com

Luminescent Materials: Imidazo[1,5-a]pyridine derivatives are known for their potential in luminescence applications. mdpi.comresearchgate.net Future research will likely focus on designing and synthesizing new ligands to create metal complexes with tailored photophysical properties for applications in optoelectronics and sensors. researchgate.net

Magnetic and Porous Materials: The tunable structure of coordination polymers based on imidazo[1,5-a]pyridines opens up possibilities for creating materials with specific magnetic properties or high porosity for applications in gas storage and separation. mdpi.com

Development of Advanced Computational Models for Complex Imidazo[1,5-a]pyridine Systems

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of complex molecular systems. For imidazo[1,5-a]pyridines, advanced computational models are crucial for accelerating discovery and design.

Key Research Directions:

Predicting Reaction Outcomes and Mechanisms: Density Functional Theory (DFT) calculations are being used to analyze the supramolecular π-stacked assemblies in the solid state of coordination polymers. mdpi.com Future efforts will likely involve developing more accurate and efficient computational models to predict the regioselectivity and stereoselectivity of functionalization reactions, as well as to elucidate complex reaction mechanisms.

Designing Materials with Tailored Properties: Computational screening of virtual libraries of imidazo[1,5-a]pyridine derivatives can help identify candidates with desired electronic, optical, and coordination properties for materials science applications. This can significantly reduce the experimental effort required for the discovery of new functional materials.

Understanding Non-Covalent Interactions: A deeper understanding of the non-covalent interactions, such as π-stacking and hydrogen bonding, that govern the self-assembly of imidazo[1,5-a]pyridine-based systems is essential for the rational design of supramolecular structures and crystal engineering. mdpi.com Advanced computational methods will be key to accurately modeling these weak but crucial interactions.

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?

Synthesis of this compound typically involves cyclization reactions between aromatic ketones and amines. A one-pot method using ammonium acetate and acetic acid as catalysts under reflux conditions is widely adopted for its simplicity and scalability . Optimization strategies include:

  • Temperature control : Elevated temperatures (100–120°C) enhance cyclization efficiency.
  • Catalyst selection : Ammonium acetate promotes imine formation, while acetic acid aids in protonation of intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of precursors.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields >70% purity, with recrystallization further enhancing crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example, methyl protons at positions 3 and 5 appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons resonate at δ 7.0–8.5 ppm .
  • IR spectroscopy : Absorbance bands near 1600 cm1^{-1} (C=N stretching) and 2900 cm1^{-1} (C-H stretching of methyl groups) validate the core structure .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 161.1 for C8_8H9_9N2_2) .
    Cross-validation with elemental analysis (C, H, N) ensures structural integrity .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Model molecular geometry and optimize bond angles/planarity .
  • Calculate HOMO-LUMO gaps to predict reactivity and optoelectronic behavior .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorption maxima (e.g., ~350 nm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound derivatives?

X-ray crystallography reveals that π-π stacking (3.5–4.0 Å interplanar distances) and C-H···N hydrogen bonds (2.6–2.8 Å) dominate packing arrangements. For example:

  • Methyl groups at positions 3 and 5 introduce steric hindrance, reducing π-stacking efficiency compared to unsubstituted analogs .
  • Polar solvents (e.g., methanol) favor C-H···O interactions, altering crystal morphology .
    Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, indicating thermal stability .

Q. How can this compound be functionalized for use as a fluorescent membrane probe, and what experimental parameters affect its performance?

Functionalization strategies include:

  • Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at position 7 to redshift emission wavelengths .
  • Lipid bilayer compatibility : Probe incorporation into liposomes (e.g., DOPC/cholesterol) is assessed via fluorescence quenching assays. Hydrophobic substituents enhance membrane intercalation .
  • Solvatochromism : Emission shifts (e.g., 420 nm in hexane vs. 480 nm in water) confirm environment-sensitive behavior. Stokes shifts >100 nm are typical due to intramolecular charge transfer .

Q. How should researchers address contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?

Case study: Discrepancies in yield (40–80%) across studies may arise from:

  • Catalyst purity : Impurities in ammonium acetate reduce cyclization efficiency.
  • Oxygen sensitivity : Reactions conducted under inert atmospheres (N2_2) improve reproducibility .
  • Byproduct formation : TLC monitoring at 2-hour intervals helps identify side products (e.g., dimerization). Recrystallization or gradient elution (hexane → ethyl acetate) isolates desired products .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

The electron-rich imidazo-pyridine core directs electrophiles to position 7 (para to nitrogen). For example:

  • Nitration : HNO3_3/H2_2SO4_4 yields 7-nitro derivatives. DFT calculations show a lower activation barrier (~15 kcal/mol) at position 7 vs. position 2 .
  • Halogenation : NBS (N-bromosuccinimide) selectively brominates position 7, confirmed by 1^1H NMR loss of aromatic proton signal . Kinetic studies (e.g., UV-Vis monitoring) reveal second-order dependence on electrophile concentration .

Methodological Considerations

  • Data validation : Cross-reference experimental spectra with computational predictions to resolve ambiguities .
  • Contradictory evidence : If crystal structures conflict with DFT-optimized geometries (e.g., bond length variations >0.05 Å), prioritize experimental data .
  • Biological assays : For cytotoxicity studies, use MTT assays with IC50_{50} values normalized to positive controls (e.g., doxorubicin) .

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylimidazo[1,5-a]pyridine
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Reactant of Route 2
3,5-Dimethylimidazo[1,5-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.